molecular formula C15H27NO4 B13192760 tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate

tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate

Cat. No.: B13192760
M. Wt: 285.38 g/mol
InChI Key: CEBALRPMTLZEJT-UHFFFAOYSA-N
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Description

This compound features a 1-oxaspiro[4.5]decane core, a bicyclic structure comprising a tetrahydrofuran-like oxygen-containing ring fused to a five-membered carbocycle. The hydroxymethyl group at position 2 and the tert-butyl carbamate moiety at position 8 contribute to its unique physicochemical properties. Such spirocyclic carbamates are frequently employed in medicinal chemistry as rigid scaffolds or prodrug intermediates due to their conformational stability and synthetic versatility .

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-11-4-7-15(8-5-11)9-6-12(10-17)19-15/h11-12,17H,4-10H2,1-3H3,(H,16,18)

InChI Key

CEBALRPMTLZEJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CCC(O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The spirocyclic system can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[45]decan-8-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.

Medicine: In medicinal chemistry, tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Heteroatom Substitution
  • tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 191805-29-5): Replaces the 1-oxa ring with an 8-aza (nitrogen) group and introduces a ketone (1-oxo).
  • tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate (CAS 2306249-46-5) :
    Incorporates two fluorine atoms at position 3, increasing metabolic stability and lipophilicity. The (S)-stereochemistry may influence chiral recognition in biological systems. Molecular weight: 290.35 g/mol .

Ring System Modifications
  • tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate :
    Features a triaza (three nitrogen atoms) spiro system with two ketone groups. The biphenyl substituent at position 3 may enhance π-π stacking interactions, making it suitable for targeting aromatic enzyme pockets. This structural complexity could reduce synthetic accessibility compared to the target compound .

  • tert-Butyl (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate (CAS 792913-82-7): Contains a 1,4-dioxaspiro ring (two oxygen atoms) and a methyl group at position 7. The dioxolane ring increases rigidity and oxidative stability. Molecular formula: C₁₄H₂₅NO₄ .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₅H₂₅NO₄ ~283.37 (estimated) Hydroxymethyl group, 1-oxaspiro core
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate C₁₃H₂₁NO₃ 263.32 Ketone, nitrogen in spiro ring
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate C₁₄H₂₄F₂N₂O₂ 290.35 Fluorine substituents, chiral center
tert-Butyl 8-methyl-1,4-dioxaspiro[4.5]decan-8-ylcarbamate C₁₄H₂₅NO₄ 271.35 1,4-dioxaspiro core, methyl group

Biological Activity

tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate is a compound characterized by its unique spirocyclic structure and carbamate functional group. Its molecular formula is C15H27NO4, and it has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a spirocyclic framework that contributes to its chemical reactivity and biological interactions. The presence of the hydroxymethyl and carbamate groups enhances its ability to interact with various biological molecules.

PropertyValue
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
CAS Number2059937-63-0

Research indicates that this compound may function as a biochemical probe, potentially inhibiting specific proteins or enzymes through covalent bonding with nucleophilic sites. This mechanism suggests that the compound could disrupt various biological pathways, making it a candidate for drug development.

In Vitro Studies

In vitro studies have shown that the compound can inhibit certain enzymatic activities, which may be linked to its structural characteristics. For instance, the carbamate group is known to interact with serine residues in active sites of enzymes, leading to inhibition.

Case Studies

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamateSpirocyclic structure with hydroxymethyl and carbamateEnhanced binding affinity due to spiro structure
tert-Butyl (2-azaspiro[4.5]decan-7-yl)carbamateContains an azaspiro structureDifferent biological activity due to nitrogen presence
tert-butyl N-[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamateSimilar spirocyclic frameworkExplored for similar biochemical applications

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